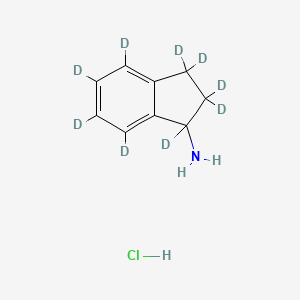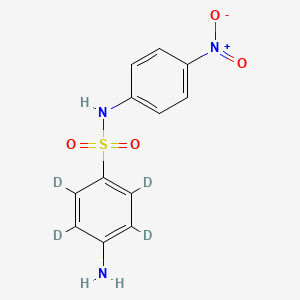
N1-(4-Nitrophenyl)sulfanilamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-Nitrophenyl)sulfanilamide-d4: is a deuterium-labeled compound, specifically a deuterated form of N1-(4-Nitrophenyl)sulfanilamide. This compound is used primarily in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecular structure. This labeling allows for more precise tracking and analysis in various experimental settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitrophenyl)sulfanilamide-d4 typically involves the introduction of deuterium into the parent compound, N1-(4-Nitrophenyl)sulfanilamide. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions: N1-(4-Nitrophenyl)sulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
科学研究应用
Chemistry: In chemistry, N1-(4-Nitrophenyl)sulfanilamide-d4 is used as a tracer in reaction mechanisms to study the pathways and intermediates involved. Its deuterium labeling allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study enzyme kinetics and metabolic pathways. The deuterium atoms provide a distinct signal that can be detected and quantified, allowing researchers to track the compound’s behavior in biological systems .
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its unique properties allow for detailed analysis of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and labeling make it a valuable tool for quality control and process optimization .
作用机制
The mechanism of action of N1-(4-Nitrophenyl)sulfanilamide-d4 involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication .
相似化合物的比较
N1-(4-Nitrophenyl)sulfanilamide: The non-deuterated form of the compound.
Sulfanilamide: A parent compound with similar antibacterial properties.
N4-Acetyl-N1-(4-Nitrophenyl)sulfanilamide: A derivative with an acetyl group
Uniqueness: N1-(4-Nitrophenyl)sulfanilamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis, making it a valuable tool in various scientific fields .
属性
分子式 |
C12H11N3O4S |
|---|---|
分子量 |
297.33 g/mol |
IUPAC 名称 |
4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D |
InChI 键 |
ACJNABKXDUDYAM-LZKVNSRZSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
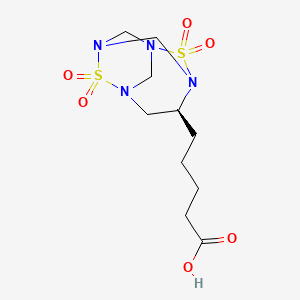
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
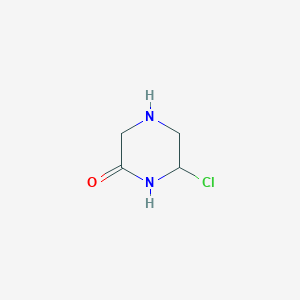
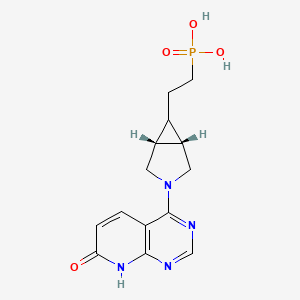
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
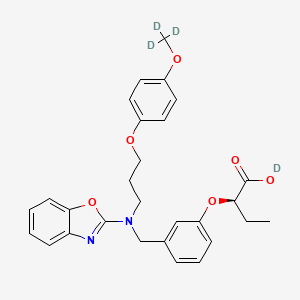
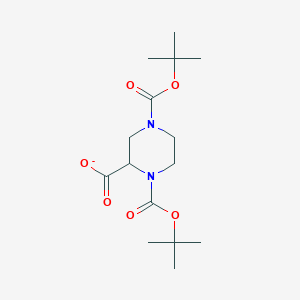
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
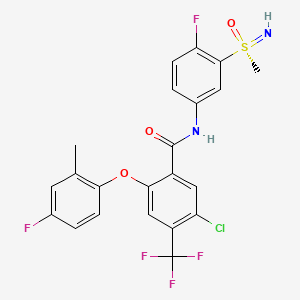
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
